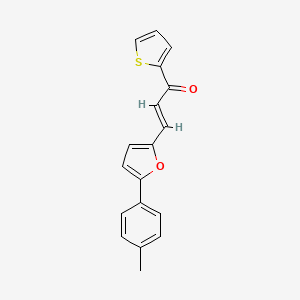

(E)-1-(thiophen-2-yl)-3-(5-(p-tolyl)furan-2-yl)prop-2-en-1-one

Beschreibung

(E)-1-(Thiophen-2-yl)-3-(5-(p-tolyl)furan-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone bridging a thiophene ring (at position 1) and a 5-(p-tolyl)-substituted furan moiety (at position 3). This compound belongs to a broader class of enaminones and chalcones, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The presence of thiophene and p-tolyl groups confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .

Eigenschaften

IUPAC Name |

(E)-3-[5-(4-methylphenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2S/c1-13-4-6-14(7-5-13)17-11-9-15(20-17)8-10-16(19)18-3-2-12-21-18/h2-12H,1H3/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDWBOZEIHUHPT-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-1-(thiophen-2-yl)-3-(5-(p-tolyl)furan-2-yl)prop-2-en-1-one is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

1. Synthesis

The synthesis of (E)-1-(thiophen-2-yl)-3-(5-(p-tolyl)furan-2-yl)prop-2-en-1-one typically involves the use of starting materials such as thiophene derivatives and furan-based compounds. The reaction conditions often include heating in the presence of a catalyst, leading to the formation of the desired chalcone structure. For instance, a related compound was synthesized with a yield of 65% under optimized conditions involving CuI and DBU as catalysts .

2.1 Antioxidant Activity

Research has demonstrated that derivatives of (E)-1-(thiophen-2-yl)-3-(5-(p-tolyl)furan-2-yl)prop-2-en-1-one exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases.

2.2 Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial activity against a range of pathogens. For example, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results that suggest its potential as an antimicrobial agent.

2.3 Anticancer Properties

The anticancer effects of (E)-1-(thiophen-2-yl)-3-(5-(p-tolyl)furan-2-yl)prop-2-en-1-one have been investigated in various cancer cell lines. In particular, compounds with similar structures have been reported to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways associated with cell survival .

The biological activity of (E)-1-(thiophen-2-yl)-3-(5-(p-tolyl)furan-2-yl)prop-2-en-1-one can be attributed to its ability to interact with specific molecular targets:

3.1 Enzyme Inhibition

Several studies have focused on the inhibitory effects of this compound on enzymes like tyrosinase, which is involved in melanin production. Compounds derived from similar structures have shown IC50 values in the low micromolar range, indicating strong inhibitory potential .

3.2 Molecular Docking Studies

Molecular docking studies suggest that (E)-1-(thiophen-2-yl)-3-(5-(p-tolyl)furan-2-yl)prop-2-en-1-one can bind effectively to the active sites of target enzymes, providing insights into its mechanism of action at the molecular level.

Case Study 1: Anticancer Activity

In a study evaluating the effects on B16F10 melanoma cells, it was found that treatment with derivatives of this compound led to a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis being confirmed via flow cytometry assays .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that support the compound's potential as an antimicrobial agent .

5. Conclusion

(E)-1-(thiophen-2-yl)-3-(5-(p-tolyl)furan-2-yl)prop-2-en-1-one represents a promising candidate for further research due to its diverse biological activities, particularly in antioxidant, antimicrobial, and anticancer domains. Continued exploration into its mechanisms and efficacy could pave the way for novel therapeutic applications.

Tables

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several chalcone derivatives, differing primarily in the aromatic substituents and heterocyclic rings. Key analogues include:

Key Observations:

- Heterocyclic Influence : Replacement of thiophene with pyrrole (e.g., compound 7) or indole (e.g., 3a) alters electronic properties and bioactivity. Thiophene’s sulfur atom enhances π-π stacking and hydrophobic interactions compared to oxygen-containing furan .

Key Observations:

- Melting Points : Thiophene- and pyrrole-containing chalcones exhibit higher melting points (>200°C) due to strong intermolecular interactions (e.g., C–H···O, π-π stacking) .

- Yield Optimization : Microwave-assisted synthesis (e.g., ) improves yields (88–94%) compared to conventional methods .

Antimicrobial Activity

- Antifungal : Compound 7 (pyrrole-chlorophenyl) showed superior activity against Candida krusei (MIC < 1 µg/mL) compared to ketoconazole, attributed to the chloro group’s electron-withdrawing effects .

- Antibacterial : Thiophene-containing analogues (e.g., ) demonstrated efficacy against Gram-positive S. aureus (MIC 8–16 µg/mL), suggesting the target compound may share similar mechanisms .

Anticancer Activity

- Indole-p-tolyl chalcone (3a) exhibited selective cytotoxicity against HepG2 cells (IC50 = 12 µM), highlighting the role of indole in DNA intercalation . The target compound’s thiophene may offer alternative binding modes.

Neurological Activity

- DM497 (thiophene-p-tolyl acrylamide) modulated α7 nicotinic receptors, suggesting thiophene’s role in receptor binding . The target compound’s enone backbone may similarly interact with neuronal targets.

Q & A

Q. What are the optimal synthetic routes for this chalcone derivative, and how can reaction conditions be optimized for yield and purity?

The Claisen-Schmidt condensation is a widely used method for synthesizing α,β-unsaturated ketones like chalcones. A typical procedure involves reacting equimolar amounts of 2-acetylthiophene and 5-(p-tolyl)furan-2-carbaldehyde in ethanol under basic conditions (e.g., 50% KOH) at temperatures below 100°C for 24 hours . Post-reaction, the product is precipitated using ice-water, filtered, and recrystallized from ethanol (yields: 72–78%). Optimization strategies include:

- Catalyst screening : Replace KOH with milder bases (e.g., NaOH or piperidine) to reduce side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful pH control.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) improves purity for sensitive downstream applications.

Q. How can spectroscopic techniques confirm the structure and stereochemistry of this compound?

- NMR :

- ¹H NMR : Look for diagnostic peaks: (i) α,β-unsaturated ketone protons (δ 6.8–7.5 ppm as doublets, J = 15–17 Hz for trans configuration), (ii) thiophene/furan aromatic protons (δ 6.5–8.0 ppm), (iii) p-tolyl methyl group (δ 2.3–2.5 ppm) .

- ¹³C NMR : Confirm carbonyl (C=O) at δ 185–190 ppm and conjugated alkene carbons (δ 120–140 ppm).

Advanced Research Questions

Q. What computational methods predict the electronic properties and non-linear optical (NLO) behavior of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G* level is recommended:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge-transfer efficiency. Narrow gaps (<3 eV) suggest strong NLO activity .

- Hyperpolarizability (β) : Use Gaussian or ORCA software to compute β values, which correlate with second-harmonic generation (SHG) efficiency.

- Solvent effects : Include polarizable continuum models (PCM) to simulate solvent interactions .

Q. How can crystallographic data reveal solid-state conformation and intermolecular interactions?

Single-crystal X-ray diffraction provides:

- Torsion angles : Confirm the E-stereochemistry of the α,β-unsaturated ketone (torsion angle ~180°).

- Intermolecular interactions :

- C–H···π interactions : Between thiophene/furan rings and adjacent aromatic systems (distance: 3.1–3.5 Å).

- Van der Waals forces : Stabilize layered packing motifs .

- Thermal ellipsoids : Assess dynamic disorder or thermal motion in the crystal lattice.

Q. What strategies resolve contradictions in biological activity data across assays?

- Dose-response validation : Repeat assays with standardized protocols (e.g., MIC for antimicrobial activity) across multiple cell lines .

- Metabolic interference : Test for cytochrome P450 interactions using liver microsome models.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., halogenated or methoxy-substituted derivatives) to isolate pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.